

Technical Support Center: Tofogliflozin Administration in Murine Models of Renal Impairment

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Compound of Interest

Compound Name: TOFOGLIFLOZIN

Cat. No.: B8069257

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of **tofogliflozin** in mice with experimentally induced renal impairment.

Frequently Asked Questions (FAQs)

Q1: Do I need to adjust the dose of **tofogliflozin** for mice with pre-existing renal impairment?

A1: Based on current preclinical evidence with SGLT2 inhibitors, dose adjustment of **tofogliflozin** may not be necessary for mice with renal impairment. In fact, studies suggest that SGLT2 inhibitors exert renoprotective effects that are independent of their glucose-lowering action. A study on ipragliflozin, another SGLT2 inhibitor, in a non-diabetic mouse model of chronic kidney disease (CKD) induced by an adenine-containing diet, demonstrated that low doses (0.03 or 0.1 mg/kg/day) attenuated renal dysfunction and interstitial fibrosis without affecting plasma glucose levels or urinary glucose excretion^{[1][2]}.

While direct studies on **tofogliflozin** dose adjustment in non-diabetic renally impaired mice are limited, human pharmacokinetic studies have shown that systemic exposure to **tofogliflozin** is not significantly affected by reduced renal function, and no dose adjustment is required for patients with renal impairment. This suggests that the drug's clearance is not primarily dependent on renal function.

Q2: What is the recommended standard dose of **tofogliflozin** in diabetic mouse models with nephropathy?

A2: In several studies involving diabetic mouse models that develop kidney complications, such as KKAY/Ta and KK-Ay mice, a standard and effective dose of **tofogliflozin** is 0.015% mixed in the diet[3][4]. This dosage has been shown to improve hyperglycemia and suppress albuminuria and tubulointerstitial injury[4].

Q3: What are the expected effects of **tofogliflozin** in diabetic mice with kidney disease?

A3: In diabetic mouse models (e.g., KKAY/Ta, KK-Ay), **tofogliflozin** treatment has been shown to:

- Improve hyperglycemia[4].
- Suppress the increase in urinary albumin excretion[4].
- Block the elevation of urinary N-acetyl- β -d-glucosaminidase (a marker of tubular injury)[4].
- Ameliorate glomerular mesangial area expansion[3].
- Reduce tubulointerstitial inflammation[3].
- Notably, in some studies, **tofogliflozin** did not significantly affect serum creatinine levels or body weight in these models[4].

Troubleshooting Guide

Issue	Potential Cause	Troubleshooting Steps
No significant reduction in blood glucose in non-diabetic renally impaired mice.	Tofogliflozin's primary mechanism is to increase urinary glucose excretion. In non-diabetic animals with normal blood glucose levels, a significant glucose-lowering effect is not expected.	This is an expected outcome. The renoprotective effects of SGLT2 inhibitors in non-diabetic models are thought to be independent of glycemic control[1][2]. Focus on assessing renal parameters (e.g., serum creatinine, BUN, albuminuria, renal histology).
Variability in albuminuria reduction.	The effect of SGLT2 inhibitors on albuminuria in mouse models can be variable and may depend on the specific model and the severity of the kidney disease. In some studies with KK-Ay mice, tofogliflozin did not reverse established albuminuria despite improving other renal parameters[3].	Ensure consistent induction of renal injury and baseline measurements of albuminuria before starting treatment. Consider a longer treatment duration. Evaluate other markers of renal injury, such as kidney injury molecule-1 (KIM-1) and histological changes.
Unexpected changes in body weight.	SGLT2 inhibitors can cause weight loss due to caloric loss from urinary glucose excretion. However, in some mouse studies, this effect was not observed, potentially due to compensatory increases in food intake[3].	Monitor food and water intake to assess for compensatory behaviors. If weight loss is a key endpoint, consider pair-feeding experiments to control for differences in food consumption.

Quantitative Data Summary

Table 1: Effects of **Tofogliflozin** on Renal and Metabolic Parameters in KKAY/Ta Diabetic Mice

Parameter	Control	KKAy/Ta (Untreated)	KKAy/Ta + 0.015% Tofogliflozin
Blood Glucose (mg/dL)	165 ± 8	488 ± 29	284 ± 34
Urinary Albumin (μg/day)	18.6 ± 2.4	124.5 ± 21.8	68.7 ± 12.5
Kidney Weight (mg)	185 ± 6	345 ± 15	298 ± 12
Serum Creatinine (mg/dL)	Not Reported	No significant change	No significant change
Data adapted from a study with 5 weeks of treatment, values are mean ± SEM.[4]			

Table 2: Effects of **Tofogliflozin** on Renal and Metabolic Parameters in KK-Ay Diabetic Mice

Parameter	Control (KK mice)	DKD (KK-Ay mice)	DKD + 0.015% Tofogliflozin
HbA1c (%)	4.8 ± 0.1	10.5 ± 0.5	7.5 ± 0.4
Urinary Albumin (mg/gCr)	25.4 ± 3.1	248.1 ± 45.2	235.6 ± 38.9
Mesangial Area (%)	15.2 ± 0.8	25.1 ± 1.2	19.8 ± 1.1
Data adapted from a study with 8 weeks of treatment, values are mean ± SEM.[3]			

Experimental Protocols

Induction of Chronic Kidney Disease (CKD) - Adenine Model

This protocol is adapted from studies using adenine to induce tubulointerstitial fibrosis and chronic kidney disease in a non-diabetic setting[1][2].

- **Animals:** Use male mice (e.g., C57BL/6J), 8-10 weeks old.
- **Diet:** Prepare a diet containing 0.25% (w/w) adenine.
- **Induction:** Feed the mice the adenine-containing diet for 4 weeks to induce CKD. Control mice should receive a standard diet.
- **Tofogliflozin Administration:** **Tofogliflozin** can be administered concomitantly with the adenine diet. Based on effective low doses of other SGLT2 inhibitors, a range of doses could be explored (e.g., starting from doses equivalent to 0.1 mg/kg/day ipragliflozin)[1][2]. **Tofogliflozin** is typically mixed into the chow (e.g., 0.015%).
- **Monitoring:** Monitor body weight, food and water intake, and collect urine and blood samples at baseline and regular intervals.
- **Endpoint Analysis:** At the end of the study, collect blood for serum creatinine and BUN analysis. Harvest kidneys for histological analysis (e.g., PAS and Masson's trichrome staining) to assess tubular damage and fibrosis.

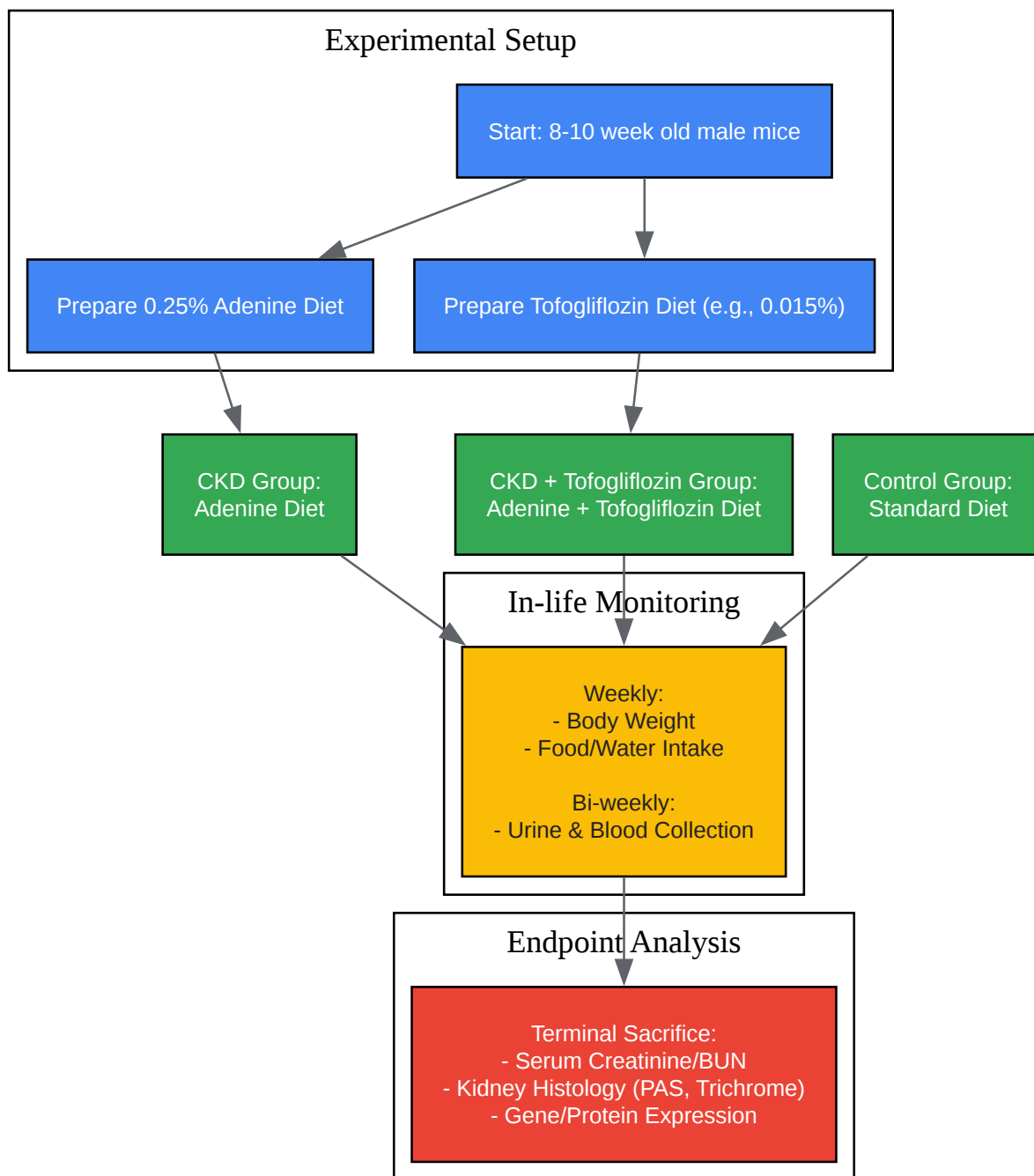
Induction of Diabetic Nephropathy - KK-Ay Mouse Model

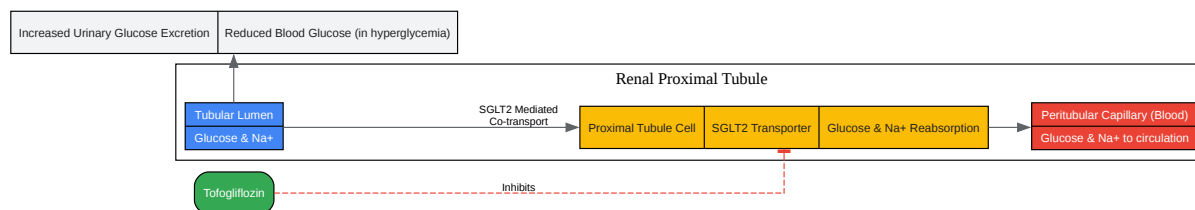
This protocol is based on studies using the KK-Ay mouse, a model of type 2 diabetes that develops nephropathy[3].

- **Animals:** Use male KK-Ay mice, which spontaneously develop diabetes. Non-diabetic KK mice can be used as controls.
- **Tofogliflozin Diet Preparation:** Mix **tofogliflozin** into the standard chow at a concentration of 0.015% (w/w).

- **Treatment:** Start feeding the **tofogliflozin**-containing diet to KK-Ay mice at 7 weeks of age and continue for a duration of 8 weeks. A control group of KK-Ay mice should receive the standard diet.
- **Monitoring:** Measure blood glucose and HbA1c regularly. Collect 24-hour urine samples to measure albumin excretion.
- **Endpoint Analysis:** At the end of the 8-week treatment period, perform terminal blood collection for biochemical analysis. Harvest kidneys for histological examination (e.g., PAS staining for mesangial expansion) and molecular analysis (e.g., expression of kidney injury markers).

Visualizations





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